![molecular formula C22H21N5O4 B2690238 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1020976-55-9](/img/structure/B2690238.png)
2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, or reactions under various conditions.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
-
Antitubercular Agents
- The compound is similar to 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles, which have been studied as inhibitors of Mtb Shikimate Dehydrogenase for the development of novel antitubercular agents .
- The methods of application involve the synthesis of the compound and testing its inhibitory effects on the Mtb Shikimate Dehydrogenase enzyme .
- The results showed that these compounds have potential as antitubercular agents .
-
c-Met Kinase Inhibitors
- Compounds similar to the one you mentioned, specifically [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been studied as potential c-Met kinase inhibitors .
- These compounds were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .
- The compound with the most potential exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
-
Anticonvulsant Activity
- Compounds similar to the one you mentioned, specifically 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, have been studied for their anticonvulsant activity .
- The pharmacological results showed that most of the compounds displayed some degree of anticonvulsant activity .
- Among them, 6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine was the most promising compound with an ED50 value of 40.9 mg/kg and a PI value of 6.5 .
- Organic Radicals
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-17-7-9-18(10-8-17)31-15-20(28)23-13-14-30-21-12-11-19-24-25-22(27(19)26-21)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRSKHVQOXJLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

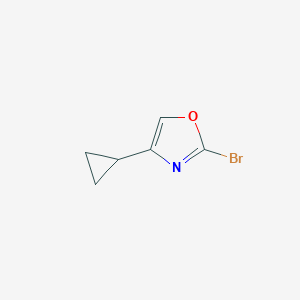
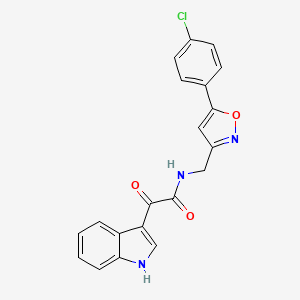
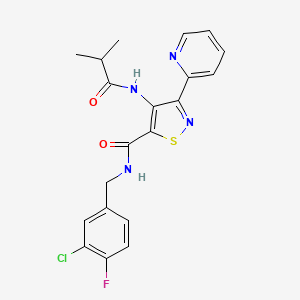
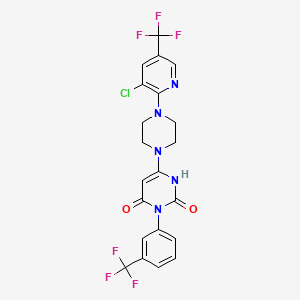
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B2690163.png)
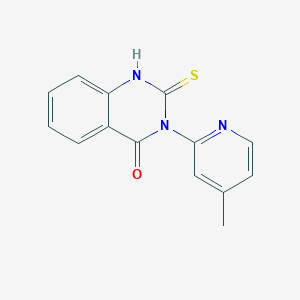
![3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690165.png)
![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2690166.png)
![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)
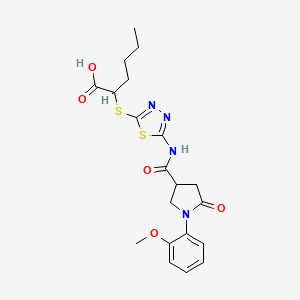
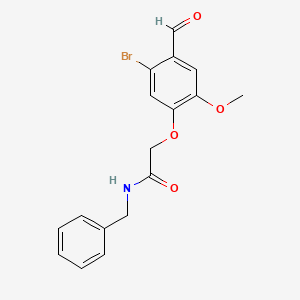
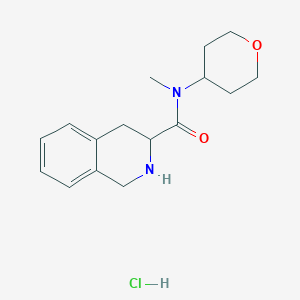
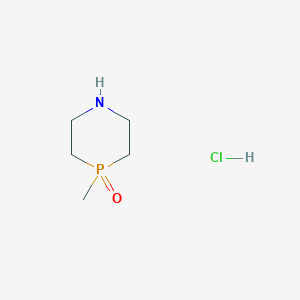
![ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2690177.png)